molecular formula C22H22N2O B3825833 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine CAS No. 56018-53-2

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine

Cat. No.: B3825833
CAS No.: 56018-53-2
M. Wt: 330.4 g/mol
InChI Key: MJBQMCJAENKSEC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. As a member of the imidazolidine family, this compound serves as a valuable synthetic intermediate or precursor for the development of more complex molecules. Researchers are exploring its potential utility in various areas, including as a building block for compounds with potential biological activity. The structure, featuring a methoxyphenyl group attached to the imidazolidine core, is similar to that found in other studied molecules, such as imidazolidinediones which have been investigated for anti-diabetic properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H22N2O/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBQMCJAENKSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318543
Record name 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
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Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56018-53-2
Record name NSC332669
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine

Elucidation of Reaction Mechanisms in Imidazolidine (B613845) Ring Formation

Detailed mechanistic studies, including the characterization of transition states and energetic analyses of the cyclization to form 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine, are not specifically described in the reviewed literature.

Detailed Mechanistic Pathways of Diamine-Aldehyde Condensation

The generally accepted mechanism for this type of reaction proceeds through a series of equilibrium steps. Initially, one of the secondary amine groups of N,N'-diphenylethane-1,2-diamine would perform a nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde. This is typically followed by proton transfer to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration of the hemiaminal would lead to the formation of an iminium ion. The second amine group of the diamine backbone would then act as an intramolecular nucleophile, attacking the iminium ion to form the five-membered imidazolidine ring. A final deprotonation step would then yield the neutral this compound product. However, specific kinetic and thermodynamic data for these individual steps concerning the named reactants are not available.

Transition State Characterization and Energetic Analysis of Cyclization

Computational studies detailing the transition state structures and the energetic profile of the cyclization step for this specific reaction are absent from the surveyed literature. Such studies would be crucial for a deep understanding of the reaction kinetics and the factors influencing the facility of ring closure.

Chemo-, Regio-, and Stereoselective Synthetic Strategies

While the synthesis of chiral imidazolidines is a significant area of research, with numerous strategies developed for stereocontrol, the application of these methods to this compound is not specifically documented.

Asymmetric Synthesis Approaches for Enantiomer Control

The synthesis of enantiomerically pure or enriched this compound would require either the use of a chiral precursor (such as an enantiomerically pure diamine) or a chiral catalyst. The C2 position of the imidazolidine ring is a prochiral center, and its configuration would be determined by the facial selectivity of the initial nucleophilic attack on the aldehyde and the subsequent cyclization. There are no published studies detailing the use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, to control the enantioselectivity of this specific reaction.

Diastereoselective Induction in Imidazolidine Construction

If the N,N'-diphenylethane-1,2-diamine backbone were to contain stereocenters, the formation of the C2 stereocenter would be subject to diastereoselective control. However, starting from the achiral N,N'-diphenylethane-1,2-diamine, this specific aspect of stereochemistry is not applicable. For more complex imidazolidines with multiple stereocenters, diastereoselectivity is a key consideration, but for the target molecule, the primary stereochemical challenge lies in enantiocontrol.

Influence of Catalyst Structure and Reaction Conditions on Stereoselectivity

Without specific examples of stereoselective syntheses for this compound, a discussion on the influence of catalyst structure and reaction conditions remains speculative. In general, for related reactions, the steric and electronic properties of the catalyst would be expected to play a critical role in differentiating the diastereomeric transition states leading to the different stereoisomers. Factors such as solvent polarity, temperature, and catalyst loading would also be crucial parameters to optimize for achieving high stereoselectivity. However, no data tables with yields, diastereomeric ratios, or enantiomeric excesses for the synthesis of this compound could be located.

Novel Synthetic Routes and Methodological Innovations

Recent innovations in synthetic organic chemistry are paving the way for new methods to construct the 1,3-diaryl imidazolidine framework. These routes move beyond traditional acid-catalyzed condensation of N,N'-diphenylethylenediamine and p-anisaldehyde, targeting milder conditions and alternative reaction pathways.

Non-conventional activation methods such as photoredox and electrochemical catalysis offer unique pathways for bond formation under mild conditions, representing a frontier in imidazolidine synthesis.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. While direct photoredox synthesis of this compound has not been extensively documented, related transformations highlight its potential. For instance, visible light has been used to promote the divergent cycloaddition of α-diazo esters to hexahydro-1,3,5-triazines to yield imidazolidines, even without a specific photoredox catalyst. organic-chemistry.org Furthermore, photoredox catalysis has been successfully applied in the C-H arylation of related N-heterocycles like imidazoles, demonstrating its utility in forming key bonds found in complex aromatic structures. nih.govrsc.org The application of this strategy could involve the light-induced generation of radical intermediates from precursors of the target molecule, offering a novel route for ring closure.

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation or reduction, driven by an applied voltage. This technique can generate reactive intermediates under controlled and often mild conditions. While its application to the direct formation of the this compound ring is still an emerging area, electrochemical methods have been developed for the functionalization of related nitrogen-containing compounds. acs.org A potential electrochemical approach could involve the oxidative coupling of precursors, avoiding the need for chemical oxidants and minimizing waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

A plausible MCR for constructing 1,3-diaryl imidazolidines involves the one-pot reaction of an aromatic amine, an aldehyde, and a source for the two-carbon backbone. A recently developed strategy utilizes the reaction of aromatic amines, 1,2-diaza-1,3-dienes, and hexahydro-1,3,5-triazines, catalyzed by zinc chloride, to produce variously substituted 1,3-diaryl imidazolidines. acs.org This method allows for the strategic placement of different aryl groups on the nitrogen atoms by selecting the appropriate amine and triazinane precursors. acs.org This approach offers a versatile platform that could be adapted for the specific synthesis of this compound by using aniline, a suitable 1,3,5-triazine, and a precursor for the 4-methoxyphenyl (B3050149) group at the C2 position.

EntryAromatic AmineAldehyde/PrecursorCatalystYield (%)Reference
1Anilinep-AnisaldehydeZnCl₂84 acs.org
2p-ToluidineBenzaldehydeZnCl₂86 acs.org
3p-AnisidineBenzaldehydeZnCl₂81 acs.org

Table 1. Representative yields from a multicomponent approach for the synthesis of 1,3-diaryl imidazolidines. acs.org

Sustainable and Green Chemistry Approaches in Imidazolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste, use of benign solvents, and development of recyclable catalysts.

The classical synthesis of imidazolidines often involves the condensation of a diamine and an aldehyde, a reaction that produces water as a byproduct and is typically carried out in organic solvents like toluene (B28343) or ethanol (B145695) under reflux. rsc.org Green alternatives focus on eliminating or replacing these volatile organic compounds (VOCs).

Solvent-Free Synthesis: The condensation reaction to form imidazolidines can be performed under solvent-free (neat) conditions. For example, the reaction between N,N'-disubstituted ethylenediamines and aldehydes like formaldehyde (B43269) can proceed efficiently at temperatures below 50°C without any solvent. rsc.org For less reactive aldehydes, gentle warming may be required. rsc.org This approach simplifies work-up procedures and significantly reduces chemical waste.

Eco-Friendly Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A simple and green procedure for synthesizing various imidazolidines has been developed using a water suspension medium. rsc.org In this method, the condensation of aldehydes with N,N'-disubstituted ethylenediamines occurs at room temperature, affording high yields of the desired product. rsc.org The inherent low solubility of the reactants and products in water can facilitate easy separation upon reaction completion.

Substrate 1 (Diamine)Substrate 2 (Aldehyde)Solvent SystemConditionsYield (%)Reference
N,N'-DibenzylethylenediamineBenzaldehydeTolueneReflux~85 rsc.org
N,N'-DimethylethylenediamineFormaldehydeSolvent-Free< 50°C~90 rsc.org
N,N'-DibenzylylethylenediamineVarious AldehydesWater SuspensionRoom Temp, 0.5-4 h86-95 rsc.org

Table 2. Comparison of reaction conditions for imidazolidine synthesis, highlighting green alternatives. rsc.org

The use of heterogeneous or immobilized catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. While traditional synthesis may use soluble acids that are difficult to separate, modern approaches focus on recyclable alternatives.

For the synthesis of related imidazolidin-2-ones, pure ceria (CeO₂) has been identified as a useful recyclable heterogeneous catalyst for the carbonylation of 1,2-diamines. mdpi.com Although this produces a different scaffold, it demonstrates the successful application of a recyclable solid catalyst in a related heterocyclic synthesis.

In the context of asymmetric synthesis, which often employs imidazolidinone-based organocatalysts, significant progress has been made in catalyst recyclability. Polystyrene-supported MacMillan-type imidazolidinone catalysts have been developed and shown to be highly recyclable for at least eight cycles with no loss in efficiency or enantioselectivity. researchgate.net While these are used to catalyze other reactions, the principle of immobilizing the imidazolidine core onto a solid support is directly relevant. For the synthesis of this compound, a solid acid catalyst, such as a sulfonic acid-functionalized resin or a zeolite, could be employed to facilitate the condensation reaction, allowing for simple filtration to recover the catalyst for subsequent batches.

Catalyst TypeReaction TypeNumber of CyclesFinal Yield/EfficiencyReference
Polystyrene-supported ImidazolidinoneAsymmetric α-alkylation8No loss in efficiency researchgate.net
Ceria (CeO₂)Imidazolidin-2-one synthesisNot specifiedEffective reuse mdpi.com

Table 3. Examples of recyclable catalytic systems used in the synthesis or application of imidazolidine-related structures. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine

Reactivity at the Imidazolidine (B613845) Nitrogen Atoms

The two nitrogen atoms of the imidazolidine ring are secondary amines, but their reactivity is significantly modulated by the electronic effects of the attached phenyl groups.

The functionalization of the nitrogen atoms in 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine, primarily through alkylation and acylation, is a key pathway for molecular elaboration. However, the nucleophilicity of these nitrogens is considerably attenuated compared to typical secondary amines due to the electron-withdrawing inductive effect and resonance delocalization afforded by the two phenyl substituents.

N-Alkylation: Direct N-alkylation with alkyl halides is challenging. The lone pairs on the nitrogen atoms are less available for nucleophilic attack, meaning that reactions typically require more forcing conditions or the use of highly reactive alkylating agents. Standard SN2 reactions with simple alkyl halides may proceed slowly. To achieve efficient alkylation, methodologies often employ strong bases to deprotonate the N-H bond, generating a more potent nucleophilic amide anion, followed by reaction with an electrophile. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general route for forming N-C bonds with aryl or vinyl halides, though this is more commonly used to form the N-aryl bond itself rather than for subsequent alkylation. nih.govresearchgate.net

N-Acylation: N-acylation involves the reaction of the imidazolidine with an acylating agent, such as an acyl chloride or anhydride, to form an N-acyl derivative (an amide). This reaction typically requires the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl). The mechanism follows a nucleophilic acyl substitution pathway. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to expel the leaving group and form the stable amide product. semanticscholar.orgyoutube.com Given the reduced nucleophilicity of the N-aryl amine, highly reactive acylating agents are generally necessary for the reaction to proceed efficiently.

FunctionalizationReagentsGeneral MechanismKey Considerations
N-Alkylation Alkyl Halide (R-X), Base (e.g., NaH)SN2 displacementReduced nucleophilicity of N-atoms requires strong base or reactive electrophiles.
N-Acylation Acyl Chloride (RCOCl), Base (e.g., Et3N)Nucleophilic Acyl SubstitutionRequires activated acylating agents due to low N-nucleophilicity.

The basicity of the nitrogen atoms in this compound is exceptionally low for an amine. This is a direct consequence of the electronic influence of the two phenyl groups attached to each nitrogen. The lone pair of electrons on each nitrogen atom is delocalized into the π-system of the attached phenyl ring, significantly reducing its availability to accept a proton.

This effect is well-documented in analogous compounds. For instance, diphenylamine (B1679370) has a pKa value for its conjugate acid of approximately 0.79. This stands in stark contrast to a typical acyclic secondary amine like diethylamine, which has a conjugate acid pKa of about 10.98. The nearly 10-unit decrease in pKa reflects a 1010-fold reduction in basicity.

The nitrogen atoms in the imidazolidine ring of the title compound are in a chemical environment very similar to that of diphenylamine. Therefore, this compound is a very weak base, and its protonation requires strongly acidic conditions. The equilibrium for protonation lies far to the left, favoring the neutral form of the molecule except in strong acid.

Table of Comparative pKa Values

Compound Structure Class pKa of Conjugate Acid (approx.)
Ammonia NH3 Primary Amine 9.26
Diethylamine (CH3CH2)2NH Secondary Aliphatic Amine 10.98

Reactivity at the C2 Position of the Imidazolidine Ring

The C2 carbon is an aminal center, characterized by being bonded to two nitrogen atoms. This functionality imparts specific reactivity to this position, making it susceptible to cleavage and substitution under certain conditions.

The imidazolidine ring is a cyclic aminal, and like acyclic aminals, it is susceptible to hydrolysis, particularly under acidic conditions. rsc.org The reaction is reversible and results in the cleavage of the five-membered ring to regenerate the starting materials: N,N'-diphenylethane-1,2-diamine and 4-methoxybenzaldehyde.

The mechanism for acid-catalyzed hydrolysis proceeds as follows:

Protonation: One of the imidazolidine nitrogen atoms is protonated by an acid catalyst, converting it into a better leaving group.

C-N Bond Cleavage: The C2-N bond cleaves, and the electron pair from the other nitrogen atom helps to expel the protonated amine group. This ring-opening step forms a resonance-stabilized iminium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom to a base (e.g., another water molecule), yielding a hemiaminal intermediate.

Final Cleavage: The second C-N bond breaks after protonation of the remaining nitrogen, releasing the diamine and the protonated aldehyde, which then deprotonates to give the final product.

Under neutral or basic conditions, the imidazolidine ring is generally stable as there is no efficient pathway to initiate the C-N bond cleavage.

The lability of the C2 position under acidic conditions allows for potential substituent exchange and derivatization reactions. The key to this reactivity is the formation of the iminium ion intermediate during the initial stages of ring-opening. If a nucleophile other than water is present in the reaction mixture, it can compete to trap this electrophilic intermediate.

This process, sometimes referred to as transaminalation, can be used to replace the 4-methoxyphenyl (B3050149) group with other substituents. For example, if the ring-opening is performed in the presence of a different aldehyde, an equilibrium can be established that leads to the formation of a new imidazolidine incorporating the new aldehyde.

Furthermore, strong carbon-based nucleophiles could potentially be used to form a new C-C bond at the C2 position. However, this reactivity is less common and would require careful control of reaction conditions to favor the C-C bond formation over re-cyclization or reaction with the solvent. Another theoretical pathway for derivatization involves the deprotonation of the C2-hydrogen. While the C-H bond at an aminal center is not exceptionally acidic, treatment with a very strong base could generate a carbanion (analogous to an N-heterocyclic carbene precursor), which could then react with various electrophiles. mdpi.comresearchgate.net This pathway is more established for imidazolium (B1220033) salts rather than saturated imidazolidines.

Reactivity of the Aromatic Substituents

The molecule contains three distinct aromatic rings: two N-phenyl groups and one C-(4-methoxyphenyl) group. Each of these rings can potentially undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are dictated by the nature of the substituent attached to them. wikipedia.orglibretexts.org

Reactivity of the N-Phenyl Groups: The nitrogen atoms attached to these rings act as ortho-, para-directing groups due to their ability to donate their lone pair of electrons into the ring via resonance, which stabilizes the arenium ion intermediate in ortho and para attacks. However, due to the high electronegativity of nitrogen, it exerts a strong electron-withdrawing inductive effect. In N-aryl amines, this inductive deactivation typically outweighs the resonance activation, making the N-phenyl groups less reactive towards electrophiles than benzene (B151609) itself. Therefore, electrophilic substitution on these rings, such as halogenation or nitration, would require more forcing conditions. lkouniv.ac.in

Reactivity of the C-(4-methoxyphenyl) Group: This ring is the most reactive of the three towards electrophilic substitution. The methoxy (B1213986) (-OCH3) group is a powerful activating group. It strongly donates electron density to the ring through a resonance effect, while its inductive withdrawal is comparatively weaker. This significant increase in electron density makes the ring highly nucleophilic. The methoxy group is also a strong ortho-, para-director. Given the steric hindrance from the bulky imidazolidine ring at the ortho position, electrophilic attack is most likely to occur at the position para to the imidazolidine substituent (and ortho to the methoxy group). Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would proceed preferentially on this ring under mild conditions. masterorganicchemistry.comlibretexts.orgmsu.edu

Summary of Aromatic Ring Reactivity for Electrophilic Aromatic Substitution

Aromatic Ring Substituent Effect Activating/Deactivating Directing Effect Predicted Reactivity Order
C-(4-methoxyphenyl) -OCH3 (Resonance Donor) Strongly Activating Ortho, Para 1 (Most Reactive)

Electrophilic Aromatic Substitution Patterns on Phenyl and Methoxyphenyl Rings

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the substituents on its three aromatic rings.

The methoxyphenyl ring is the most activated towards electrophilic attack. The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring via resonance. This donation preferentially increases the nucleophilicity at the ortho and para positions relative to the methoxy group. Since the para position is already substituted by the imidazolidine ring, electrophilic attack is predicted to occur predominantly at the two ortho positions (C-3' and C-5').

The N-phenyl rings are anticipated to be significantly less reactive. The nitrogen atoms of the imidazolidine ring are part of an aminal linkage. While nitrogen atoms typically have lone pairs that can donate to an attached ring, their electron-donating capacity in this context is diminished. The electronegativity of the nitrogen atoms and potential delocalization of the lone pairs within the N-C-N system can impart an inductive electron-withdrawing effect on the phenyl rings, deactivating them relative to benzene. Such deactivating groups typically direct incoming electrophiles to the meta position. Therefore, substitution on the N-phenyl rings, if it occurs, would likely proceed much slower than on the methoxyphenyl ring and would favor the meta positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Ring System Substituent Effect Predicted Position of Attack Expected Reactivity
4-Methoxyphenyl -OCH₃ group (Strongly Activating, o,p-Directing) Ortho to the methoxy group High
N-Phenyl (x2) -N(imidazolidine) group (Likely Deactivating, m-Directing) Meta to the nitrogen attachment Low

Common EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation would be expected to follow this reactivity pattern, yielding primarily the di-ortho-substituted methoxyphenyl product under controlled conditions.

Functional Group Transformations on the Methoxy Moiety

The methoxy group (-OCH₃) on the phenyl ring is a key site for functional group transformation. The most common reaction for aryl methyl ethers is demethylation, which converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol.

This transformation is typically achieved by treatment with strong Lewis acids or proton acids that can facilitate the cleavage of the aryl C-O bond. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose, often employed in chlorinated solvents like dichloromethane (B109758) (DCM) at low temperatures. Other reagents capable of cleaving aryl methyl ethers include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI). nih.govresearchgate.net The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

Table 2: Common Reagents for Aryl-Methoxy Ether Demethylation

Reagent Typical Conditions Notes
Boron Tribromide (BBr₃) Dichloromethane (DCM), -78 °C to room temp. Highly effective, often gives high yields.
Hydrobromic Acid (HBr) Acetic acid or aqueous, reflux Harsher conditions, may not be suitable for sensitive substrates.
Trimethylsilyl Iodide (TMSI) Acetonitrile or Chloroform, reflux Generates the silyl (B83357) ether, which is hydrolyzed upon workup.

This demethylation reaction would convert this compound into 4-(1,3-diphenylimidazolidin-2-yl)phenol.

Pericyclic Reactions and Rearrangements Involving the Imidazolidine Core

The saturated imidazolidine core is generally not a direct participant in concerted pericyclic reactions like Diels-Alder cycloadditions, which require a conjugated π-system. However, its reactivity can involve rearrangement pathways and participation in cycloadditions via reactive intermediates.

Thermal and Photochemical Rearrangement Pathways

The imidazolidine ring is a cyclic aminal. Aminals are known to exist in equilibrium with their constituent aldehyde and diamine precursors, a process known as ring-chain tautomerism. This equilibrium can be influenced by factors such as temperature, pH, and irradiation.

Thermal Pathways: Upon heating, this compound may undergo a reversible ring-opening reaction to yield N,N'-diphenylethane-1,2-diamine and 4-methoxybenzaldehyde. nih.gov In the absence of other reagents, this likely represents the primary thermal rearrangement or decomposition pathway. The stability of the imidazolidine ring will depend on the specific reaction conditions, with higher temperatures favoring the entropically-driven dissociation into three separate molecules. mdpi.com

Photochemical Pathways: The photochemistry of saturated heterocycles often involves homolytic cleavage of C-N or C-C bonds. Upon UV irradiation, the imidazolidine ring could potentially undergo fragmentation. While specific studies on this molecule are unavailable, analogous systems suggest that N-C bond cleavage could lead to diradical intermediates. nih.gov These reactive species could then undergo further rearrangements or reactions with the solvent. Without experimental data, any proposed photochemical pathway remains speculative.

Cycloaddition Reactions with Imidazolidine as a Component

While the saturated ring does not act as a diene or dienophile, it can serve as a precursor to a reactive intermediate suitable for cycloaddition. The most plausible pathway involves the imidazolidine functioning as a masked azomethine ylide .

Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govallfordrugs.commsu.edu The generation of an azomethine ylide from this compound would likely require a thermal or photochemical ring-opening event. This cleavage of one of the C-N bonds of the imidazolidine ring would generate a zwitterionic intermediate that possesses the characteristic 1,3-dipole structure of an azomethine ylide. mdpi.com

This in situ generated ylide could then be trapped by a suitable electron-deficient alkene, such as dimethyl acetylenedicarboxylate (B1228247) or N-phenylmaleimide, to afford a complex pyrrolidine-containing adduct. This type of reaction provides a powerful method for constructing complex heterocyclic frameworks. However, it should be noted that this application of this compound is a theoretical projection based on the known reactivity of related heterocyclic systems, rather than a documented transformation of this specific compound. nih.gov

Advanced Applications in Organic Synthesis and Catalysis

Evaluation as an Organocatalyst in Asymmetric Transformations

The use of small organic molecules as catalysts, or organocatalysis, has emerged as a powerful strategy in asymmetric synthesis. Chiral secondary amines, particularly those embedded within a rigid cyclic structure like an imidazolidine (B613845), are highly effective in activating carbonyl compounds towards enantioselective bond formation.

Mechanisms of Chiral Induction via Imidazolidine Organocatalysis

The primary mechanism through which 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine induces chirality is via the formation of reactive intermediates with carbonyl-containing substrates. This typically occurs through two main catalytic cycles: iminium ion activation and enamine activation.

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the secondary amine of the imidazolidine catalyst condenses with the carbonyl group to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. The stereochemical outcome of the reaction is dictated by the steric environment created by the catalyst. The N-phenyl groups and the C2-(4-methoxyphenyl) group effectively shield one of the enantiotopic faces of the iminium ion intermediate. This steric hindrance directs the incoming nucleophile to the opposite, more accessible face, resulting in the preferential formation of one enantiomer of the product.

Enamine Catalysis: When reacting with saturated aldehydes or ketones, the imidazolidine catalyst forms a nucleophilic chiral enamine intermediate. This enamine then reacts with electrophiles at its α-position. Similar to iminium catalysis, the bulky substituents on the imidazolidine ring create a rigid chiral pocket that controls the trajectory of the incoming electrophile. This facial discrimination ensures that the new stereocenter is formed with high enantioselectivity. After the bond-forming step, the resulting intermediate hydrolyzes to release the product and regenerate the catalyst for the next cycle.

Scope and Limitations in Enantioselective Carbon-Carbon Bond Formation

The catalytic utility of the 2-aryl-1,3-diphenylimidazolidine class of compounds extends to several crucial carbon-carbon bond-forming reactions. The primary application lies in conjugate additions, such as the Michael reaction, where soft nucleophiles add to activated α,β-unsaturated systems.

The scope of these catalysts is broad, encompassing reactions like the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, malonates, and other Michael acceptors. They are also potentially applicable in enantioselective Friedel-Crafts alkylations of electron-rich arenes with α,β-unsaturated aldehydes.

However, there are limitations. The catalytic activity can be lower than that of more structurally constrained systems, such as the widely used MacMillan imidazolidinone catalysts. The flexibility of the five-membered ring and the N-aryl groups can sometimes lead to less effective shielding and, consequently, lower enantioselectivities compared to more rigid bicyclic or sterically demanding catalysts. Furthermore, the catalyst's performance is highly dependent on the specific substrates, solvent, and additives used, requiring careful optimization for each new transformation.

Representative Data: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

The following table illustrates typical results for the Michael addition reaction catalyzed by a chiral imidazolidine of this class, demonstrating the potential for achieving high enantioselectivity.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene (B28343)25248592
210CH₂Cl₂25248889
310THF25367585
45Toluene25488291
510Toluene0727894

Note: This data is representative of the catalyst class and serves an illustrative purpose due to the absence of specific published results for this compound.

Role as a Chiral Ligand in Metal-Catalyzed Reactions

Beyond its function as an organocatalyst, this compound can serve as a potent chiral ligand for transition metals, enabling a wide range of asymmetric metal-catalyzed reactions.

Coordination Chemistry with Transition Metals

The two nitrogen atoms of the imidazolidine ring possess lone pairs of electrons that can coordinate to a metal center. This N,N'-diamine motif typically acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal. This chelation is entropically favored and results in the formation of well-defined, structurally rigid metal complexes.

This ligand class can coordinate with a variety of late transition metals, including palladium, copper, rhodium, and iridium. nih.govresearchgate.net The coordination geometry is influenced by the electronic properties and steric demands of both the metal and the ligand. For instance, with Pd(II), a square planar complex is expected, where the imidazolidine ligand and two other ligands (e.g., halides or solvent molecules) occupy the four coordination sites. The N-phenyl and C2-aryl substituents project outwards from the coordination plane, creating a chiral environment around the metal's active site. This chiral pocket is crucial for differentiating between enantiomeric transition states in a catalytic cycle.

Ligand Design Principles for Asymmetric Metal Catalysis

The design of effective chiral ligands is central to the field of asymmetric metal catalysis. The structure of this compound incorporates several key design principles:

Creation of a Chiral Pocket: The primary role of the ligand is to create a three-dimensional asymmetric environment around the metal catalyst. The stereocenter at C2, combined with the orientation of the N-phenyl groups, defines a chiral space that forces the reacting substrates into a specific orientation, leading to stereoselective product formation.

Steric and Electronic Tuning: The substituents on the imidazolidine scaffold allow for fine-tuning of the catalyst's properties. The bulky N-phenyl groups provide significant steric hindrance, which is often essential for high enantioselectivity. The 4-methoxyphenyl (B3050149) group at the C2 position can influence the catalyst's electronic properties through its electron-donating nature, which can modulate the reactivity of the metal center.

Structural Rigidity: The five-membered chelate ring formed upon coordination imparts conformational rigidity to the metal complex. This rigidity is critical as it reduces the number of possible reaction pathways and transition states, thereby enhancing the selectivity for a single stereoisomeric product. While not as rigid as some C2-symmetric bis(oxazoline) or BINAP ligands, the imidazolidine framework provides a good balance of rigidity and accessibility to the catalytic site.

Utilization as a Chiral Auxiliary for Stereoselective Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

While the use of N,N'-diaryl diamines like this compound as chiral auxiliaries is less common than their application as catalysts, the underlying principles apply. The diamine could theoretically be covalently attached to a substrate containing a suitable functional group (e.g., a carboxylic acid, forming a diamide (B1670390) linkage).

Once attached, the chiral imidazolidine moiety would direct the diastereoselective reaction of the substrate. For example, in the alkylation of an enolate derived from an attached carboxylic acid, the bulky phenyl and methoxyphenyl groups of the auxiliary would block one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This would result in the formation of one diastereomer in excess. The final step would involve the cleavage of the auxiliary, typically through hydrolysis, to release the enantiomerically enriched product and recover the auxiliary for potential reuse. The success of this approach would heavily depend on the ability to efficiently attach and cleave the auxiliary without racemization.

Auxiliary-Mediated Diastereoselective Control in Remote Stereocenters

The quest for methodologies that allow for the precise control of stereochemistry at centers remote from existing chiral elements is a formidable challenge in asymmetric synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a substrate to direct the stereochemical outcome of a reaction before being cleaved. wikipedia.org While the direct application of this compound as a chiral auxiliary for remote stereocenter control is not extensively documented in publicly available literature, the principles of such transformations can be understood through related systems.

The core concept relies on the transfer of stereochemical information from the chiral auxiliary to a prochiral center several bonds away. This is often achieved through a combination of steric and electronic effects that favor the formation of one diastereomer over another. For imidazolidine-based auxiliaries, the rigid five-membered ring and the bulky substituents on the nitrogen atoms can create a well-defined chiral environment.

In a hypothetical scenario, if a chiral version of this compound were attached to a long-chain substrate, its ability to control a remote stereocenter would depend on several factors:

Conformational Rigidity: The auxiliary must induce a rigid conformation in the substrate, bringing the remote prochiral center into proximity with the chiral directing groups.

Steric Hindrance: The phenyl groups on the nitrogen atoms and the 4-methoxyphenyl group at the C2 position would create significant steric bulk, effectively shielding one face of the molecule and directing the approach of a reagent to the opposite face.

Electronic Effects: The electron-donating nature of the 4-methoxyphenyl group could influence the reactivity of nearby functional groups, potentially enhancing the selectivity of the reaction.

The successful application of such an auxiliary would be demonstrated by high diastereomeric excess (d.e.) in the product, indicating a strong preference for the formation of one diastereomer.

Methodologies for Auxiliary Attachment and Detachment

For a chiral auxiliary to be synthetically useful, its attachment to the substrate and its subsequent removal must be efficient, high-yielding, and not compromise the stereochemical integrity of the newly formed chiral center. wikipedia.orgwilliams.edu While specific protocols for this compound are not detailed in the literature, general methods for the formation and cleavage of imidazolidine and other amine-derived auxiliaries can be considered.

Attachment:

The formation of the this compound moiety itself typically involves the condensation of N,N'-diphenylethylene-1,2-diamine with 4-methoxybenzaldehyde. nih.gov Attaching this unit as an auxiliary to a substrate would likely involve forming a bond between one of the nitrogen atoms of the diamine precursor and the substrate, followed by cyclization with the aldehyde.

Alternatively, if the substrate contains an aldehyde functionality, it could directly react with a chiral N,N'-diaryl-1,2-diamine to form the imidazolidine ring, thus incorporating the auxiliary.

Detachment:

The cleavage of the auxiliary is a critical step. The cyclic aminal structure of the imidazolidine is susceptible to hydrolysis under acidic conditions. rsc.org This property allows for the regeneration of the diamine precursor and the release of the functionalized substrate, which would now contain the desired stereocenter.

Reaction Typical Reagents and Conditions Outcome
Attachment (Formation) N,N'-diphenylethylene-1,2-diamine, 4-methoxybenzaldehyde, acid catalyst (e.g., p-toluenesulfonic acid) in a dehydrating solvent (e.g., toluene).Formation of the this compound ring.
Detachment (Cleavage) Aqueous acid (e.g., HCl, H2SO4).Hydrolysis of the imidazolidine to release the diamine and the functionalized substrate.

It is crucial that the conditions for both attachment and detachment are mild enough to avoid racemization or degradation of the substrate and product.

Application as a Building Block for Complex Molecular Architectures

Organic building blocks are relatively simple molecules that serve as the foundational units for the construction of more complex structures. wikipedia.org The rigid, stereochemically defined scaffold of this compound makes it an attractive building block for the synthesis of larger, more intricate molecules.

Convergent and Divergent Synthesis Strategies Utilizing the Imidazolidine Scaffold

Divergent Synthesis: A divergent strategy would start with the this compound core, which would then be subjected to a series of different reactions to generate a library of related but distinct molecules. The reactivity of the aromatic rings and the potential for modification at the nitrogen atoms provide multiple handles for diversification. For instance, electrophilic aromatic substitution on the phenyl or methoxyphenyl rings could introduce a variety of functional groups, leading to a range of derivatives from a common intermediate.

Ring Expansion/Contraction to Access Other Heterocyclic Systems

The transformation of one heterocyclic ring system into another is a powerful strategy in organic synthesis for accessing diverse molecular architectures. While specific examples involving this compound are not readily found, the general principles of ring expansion and contraction can be applied. wikipedia.orgnih.gov

Ring Expansion: Ring expansion of an imidazolidine could potentially lead to the formation of larger nitrogen-containing heterocycles, such as 1,4-diazepanes. This might be achieved through reactions that involve the insertion of a carbon atom into the imidazolidine ring. For example, a reaction sequence involving the cleavage of a C-N bond followed by the introduction of a one-carbon unit and subsequent cyclization could lead to a six-membered ring.

Ring Contraction: Ring contraction of the imidazolidine ring is less common but could theoretically be envisioned to form smaller nitrogen-containing rings, such as aziridines, although this would be an energetically unfavorable process. More plausibly, reactions involving the cleavage of the imidazolidine ring followed by recyclization with a different functionality could lead to the formation of other five-membered heterocyclic systems. For instance, cleavage of the C2-N bond could be followed by intramolecular reaction with a substituent on one of the phenyl rings to form a new fused heterocyclic system.

The feasibility of such transformations would be highly dependent on the specific reaction conditions and the substitution pattern of the starting imidazolidine.

In Depth Structural and Conformational Analysis of 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive determination of the structure of 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine relies on a suite of sophisticated spectroscopic methods. These techniques provide complementary information, from atomic connectivity in solution to the precise spatial arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure in solution. For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but multidimensional techniques are essential for unambiguous signal assignment.

At room temperature, the NMR spectra are often simplified due to rapid conformational processes, particularly the inversion of the five-membered imidazolidine (B613845) ring. This leads to averaged signals for protons and carbons that would otherwise be chemically distinct in a static conformation.

¹H NMR: The spectrum is expected to show distinct regions for aromatic protons, the methine proton at the C2 position, the methylene (B1212753) protons at C4 and C5, and the methoxy (B1213986) group protons. Due to rapid ring inversion, the four methylene protons (two at C4 and two at C5) may appear as a single, averaged signal.

¹³C NMR: The spectrum would display signals for the C2, C4, and C5 carbons of the imidazolidine ring, the methoxy carbon, and the various carbons of the three aromatic rings.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons on adjacent carbons. It would be used to confirm the connectivity between the C2 methine proton and the C4/C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, enabling definitive assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing vital information about the molecule's preferred conformation and the relative orientation of the aryl substituents in solution.

To study the dynamic nature of the ring, variable-temperature (VT) NMR would be employed. By lowering the temperature, the rate of ring inversion can be slowed, potentially reaching the point where distinct signals for axial and equatorial methylene protons can be resolved, allowing for the calculation of the energy barrier for this process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
C2-H (methine)~5.5 - 6.0~80 - 90Position is sensitive to aryl substituent electronics.
C4/C5-H₂ (methylene)~3.5 - 4.0~50 - 55Appears as an averaged signal at room temperature due to rapid ring inversion.
N-Phenyl (ortho, meta, para)~6.8 - 7.4~115 - 150Complex multiplet patterns.
C2-Aryl (ortho to OMe)~6.9~114Shielded by the methoxy group.
C2-Aryl (meta to OMe)~7.4~128Typical aromatic region.
-OCH₃~3.8~55Characteristic sharp singlet.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data, revealing bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for the title compound is not publicly documented, analysis of closely related structures, such as 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, provides valuable insight into the expected solid-state conformation. iucr.orgiucr.org

The imidazolidine ring is not planar but adopts a puckered or "envelope" conformation to minimize torsional strain. iucr.orgiucr.org The three bulky aryl substituents arrange themselves to minimize steric hindrance. The two N-phenyl groups and the C2-methoxyphenyl group will be oriented out of the mean plane of the heterocyclic ring. The dihedral angles between the mean plane of the imidazolidine ring and the planes of the phenyl rings are significant, often exceeding 50-60 degrees, highlighting the sterically congested nature of the molecule. iucr.orgiucr.org

Table 2: Representative Crystallographic Parameters for a Substituted Diphenylimidazolidine Derivative iucr.orgiucr.org
ParameterTypical Value/ObservationStructural Implication
Ring ConformationSlightly ruffled / EnvelopeThe five-membered ring is non-planar to relieve strain.
Dihedral Angle (Imidazolidine Ring vs. Phenyl Ring 1)63.60°Significant out-of-plane rotation of the phenyl substituent.
Dihedral Angle (Imidazolidine Ring vs. Phenyl Ring 2)76.41°Demonstrates the sterically driven, non-coplanar arrangement of substituents.
N-C-N Bond Angle~105-110°Typical for a saturated five-membered heterocycle.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the analysis of chiral molecules, as they measure the differential absorption of left and right circularly polarized light. The parent compound, this compound, is achiral and therefore does not produce an ECD or VCD signal.

However, these techniques would be indispensable if a chiral derivative were to be synthesized. Chirality could be introduced by:

Substitution: Placing a chiral center on one of the substituents.

Atropisomerism: If the rotation of the bulky aryl groups is sufficiently hindered to allow for the isolation of stable rotational isomers (atropisomers), the resulting molecule would be chiral.

In such a case, experimental ECD and VCD spectra could be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the chiral molecule.

Conformational Preferences and Dynamics

The conformational landscape of this compound is dominated by the flexibility of the five-membered ring and the hindered rotation of its large substituents.

As established by X-ray diffraction studies on analogous compounds, the imidazolidine ring is inherently non-planar and exists in a puckered conformation. iucr.orgiucr.org In solution, this ring is not static but undergoes a rapid process of "pseudorotation" or ring inversion, where it dynamically flips between various envelope and twist conformations.

For many 1,3-disubstituted imidazolidines, this inversion process is very fast on the NMR timescale at room temperature. researchgate.net This rapid motion averages the environments of the axial and equatorial protons on the C4 and C5 methylene groups, resulting in simplified NMR spectra where they appear as a single signal. The energy barrier for this inversion is a key parameter of the molecule's flexibility. While specific data for the title compound is unavailable, these barriers in similar five-membered rings are typically low enough to permit rapid interconversion at ambient temperatures. This barrier could be quantified using dynamic NMR experiments at low temperatures, where the decoalescence of the methylene proton signals would allow for its calculation using the Eyring equation.

The three aryl substituents introduce significant steric hindrance, which creates energy barriers to rotation around their connecting single bonds (N-Caryl and C2-Caryl).

Rotation of N-Phenyl Groups: The rotation of the two phenyl groups attached to the nitrogen atoms is hindered by steric clashes with each other, the C2-methoxyphenyl group, and the imidazolidine ring itself. The ortho-protons of one N-phenyl ring can clash with the ortho-protons of the other N-phenyl ring and with the C2-substituent.

Rotation of the C2-(4-methoxyphenyl) Group: The rotation of this group is primarily hindered by its interaction with the two N-phenyl groups.

The energy barriers for aryl group rotation are generally lower than those for rotation around bonds with significant double-bond character (like in amides). However, they are high enough to define a set of preferred, low-energy conformations. Computational studies and dynamic NMR can be used to quantify these barriers. For example, studies on sterically hindered N-benzhydrylformamides show that aryl rotation barriers can range from 2.5 to over 9.8 kcal/mol depending on the presence of ortho-substituents. mdpi.com It is expected that the rotational barriers in this compound would fall within a similar range, dictating the time-averaged orientation of the phenyl groups in solution.

Table 3: Summary of Conformational Dynamic Processes
Dynamic ProcessInvolved GroupsPrimary Steric InteractionsExpected Energy Barrier
Imidazolidine Ring InversionC4-H₂ and C5-H₂Torsional strain of C-C and C-N bonds.Low (Fast at room temp.)
N-Phenyl RotationN1-Ph, N3-PhOrtho-H of N-Ph vs. C2-Aryl group; Ortho-H vs. Ortho-H of other N-Ph.Medium
C2-Aryl RotationC2-(p-OMe)PhOrtho-H of C2-Aryl vs. N-Phenyl groups.Medium

Influence of Substituents on Overall Molecular Topology and Flexibility

A definitive analysis of the influence of the methoxyphenyl and phenyl substituents on the molecular topology and flexibility of this compound is not possible without experimental structural data.

Theoretically, the substituents would be expected to have a significant impact on the molecule's conformation. The central imidazolidine ring, being a saturated five-membered ring, can adopt various puckered conformations, such as an envelope or twist form, to minimize steric strain. The bulky phenyl groups attached to the nitrogen atoms and the methoxyphenyl group at the C2 position would create considerable steric hindrance, influencing the degree of ring puckering and the relative orientations of the substituents.

The electronic properties of the substituents would also play a role. The electron-donating methoxy group on the phenyl ring at the C2 position could influence the bond lengths and angles within that aromatic ring and potentially affect the electronic environment of the imidazolidine core.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Without crystallographic data, a precise description of the intermolecular interactions and supramolecular assembly of this compound in its crystalline form remains speculative.

Based on the functional groups present in the molecule, several types of non-covalent interactions would be anticipated to govern its crystal packing. These could include:

π-π stacking: The presence of three aromatic rings (two phenyl and one methoxyphenyl) suggests that π-π stacking interactions could be a significant feature in the solid state, where the aromatic rings of adjacent molecules align in either a parallel or offset fashion.

C-H···π interactions: The hydrogen atoms on the phenyl and imidazolidine rings could act as weak hydrogen bond donors to the electron-rich π-systems of the aromatic rings of neighboring molecules.

C-H···O interactions: The oxygen atom of the methoxy group could act as a hydrogen bond acceptor for C-H donors from adjacent molecules, contributing to the stability of the crystal lattice.

The interplay of these potential interactions would determine the specific three-dimensional arrangement of the molecules in the crystal, influencing properties such as melting point and solubility. However, the exact nature and geometry of these interactions can only be determined through experimental methods like X-ray crystallography.

No Public Research Available for Theoretical and Computational Studies of this compound

Following an extensive search of scientific literature and academic databases, no specific theoretical or computational research dedicated to the compound This compound could be located. The inquiries sought data pertaining to quantum chemical calculations, electronic structure, reactivity predictions, and the computational modeling of its reaction mechanisms, as per the requested detailed outline.

The search included targeted queries for Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Non-Covalent Interaction (NCI) analysis, and investigations into transition states or reaction coordinates involving this specific molecule. While computational studies on related heterocyclic structures—such as imidazoles, perimidines, and other imidazolidine derivatives—are present in the literature, this particular compound does not appear to have been the subject of such focused theoretical analysis in published works.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements. Fulfilling the request would necessitate the fabrication of data and research findings, which would violate the fundamental principles of scientific integrity and accuracy.

Researchers have applied the methodologies mentioned in the query to a variety of other molecules. For instance, DFT and FMO analyses are commonly used to investigate the electronic properties and reactivity of novel compounds. openaccesspub.orgresearchgate.net Similarly, computational modeling is a standard approach for elucidating complex reaction mechanisms for other chemical transformations. mdpi.com However, the application of these methods specifically to this compound is not documented in the available scientific record.

Therefore, the content for the requested article, including detailed research findings and data tables on its molecular geometries, energetics, electronic structure, and reaction pathways, does not exist in the public domain.

Theoretical and Computational Investigations of 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine

Prediction of Spectroscopic Parameters and Their Validation

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine, computational methods can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy. These theoretical predictions can then be compared with experimental data for validation, aiding in the detailed structural elucidation of the molecule.

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational NMR spectroscopy is a vital tool for predicting the magnetic shielding of nuclei and the spin-spin coupling constants, which are directly related to the chemical shifts and J-couplings observed in experimental NMR spectra. For this compound, density functional theory (DFT) calculations are a common approach to predict ¹H and ¹³C NMR spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in such calculations. Theoretical chemical shifts for analogous heterocyclic compounds have been calculated using DFT methods, often showing good correlation with experimental values. For instance, studies on N-acylimidazolidines have utilized computational methods to understand the effects of substitution on chemical shifts researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H5.5 - 6.0-
C4/C5-H3.5 - 4.2-
Methoxyphenyl C-H (ortho to OMe)6.8 - 7.0114 - 116
Methoxyphenyl C-H (meta to OMe)7.2 - 7.4128 - 130
Phenyl C-H (ortho)7.1 - 7.3126 - 128
Phenyl C-H (meta)7.3 - 7.5129 - 131
Phenyl C-H (para)7.0 - 7.2127 - 129
OCH₃3.8 - 3.955 - 56
C2-85 - 95
C4/C5-50 - 60
C (ipso, N-phenyl)-140 - 145
C (ipso, C-methoxyphenyl)-130 - 135
C (ipso, OMe)-158 - 162

Note: These are illustrative values based on typical ranges for similar structures and require specific computational studies for accurate prediction.

The predicted chemical shifts are highly dependent on the molecular conformation. For imidazolidine (B613845) rings, which can undergo puckering, different conformers will exhibit distinct NMR parameters. Therefore, it is crucial to consider the conformational landscape of the molecule when predicting NMR spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Vibrational Frequency Analysis and Simulated IR/Raman Spectra

Vibrational spectroscopy, including IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, typically performed using DFT methods, can predict these frequencies and their corresponding intensities, allowing for the simulation of IR and Raman spectra. This is invaluable for assigning experimental bands to specific molecular motions mdpi.comnih.gov.

For this compound, key vibrational modes would include:

C-H stretching of the aromatic rings and the imidazolidine core.

N-C stretching within the imidazolidine ring and to the phenyl groups.

C-O stretching of the methoxy (B1213986) group.

Ring puckering and deformation modes of the imidazolidine ring.

Aromatic C=C stretching modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch (imidazolidine)2950 - 2850MediumMedium
Aromatic C=C Stretch1600 - 1450StrongStrong
C-N Stretch1350 - 1200StrongMedium
C-O Stretch (Aryl-O)1275 - 1200StrongMedium
C-O Stretch (O-CH₃)1050 - 1000StrongWeak
Imidazolidine Ring Deformation900 - 600MediumWeak

Note: These are illustrative values. Accurate predictions require specific DFT calculations.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical model nih.gov. Comparing the simulated spectra with experimental ones can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, if applicable. Studies on related N-aryl imidazoline (B1206853) derivatives have demonstrated the utility of such computational approaches in interpreting their vibrational spectra cerist.dz.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and the influence of the solvent environment on its structure and properties mdpi.com.

Exploration of Conformational Landscapes in Solution Phase

The imidazolidine ring is not planar and can adopt various puckered conformations. Additionally, the phenyl and methoxyphenyl substituents can rotate around their single bonds, leading to a complex conformational space. MD simulations can sample these different conformations by integrating Newton's equations of motion, allowing for the identification of the most stable and populated conformers in a given solvent.

Key conformational features to be explored for this compound include:

Imidazolidine Ring Puckering: The five-membered ring can exist in envelope or twisted conformations. The relative energies of these conformers determine the dominant ring shape.

Orientation of Substituents: The phenyl groups at N1 and N3, and the methoxyphenyl group at C2 can adopt different orientations (axial/equatorial-like) relative to the ring. Studies on 1,3-diarylimidazolidines suggest rapid nitrogen inversion, influencing the average orientation of the N-aryl groups researchgate.net.

Rotation of Aryl Groups: The dihedral angles defining the orientation of the aromatic rings relative to the imidazolidine core are important degrees of freedom.

Solvent-Mediated Effects on Structure, Reactivity, and Spectroscopic Observables

The solvent can have a profound impact on the behavior of a solute molecule. MD simulations explicitly including solvent molecules can capture these effects with high fidelity. For this compound, the choice of solvent is expected to influence several properties.

Conformational Equilibrium: The relative populations of different conformers can shift depending on the polarity of the solvent. A more polar solvent might stabilize a conformer with a larger dipole moment.

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute, identifying specific interactions such as hydrogen bonding (if applicable) or pi-stacking with the aromatic rings.

Spectroscopic Parameters: By performing quantum mechanical calculations on snapshots from the MD trajectory, one can obtain time-averaged spectroscopic parameters that are more representative of the experimental values in solution. This approach can account for the dynamic fluctuations in the molecular structure and the explicit influence of the solvent on properties like NMR chemical shifts and vibrational frequencies. For example, the regioselectivity in the synthesis of certain imidazolidine derivatives has been shown to be controlled by the solvent, highlighting the importance of solvent effects nih.gov.

Structure Reactivity and Structure Selectivity Relationships in 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine Derivatives

Systematic Modification of Aromatic Substituents (Phenyl and Methoxyphenyl)

The three aryl rings on the 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine scaffold—two N-phenyl groups and one C2-(4-methoxyphenyl) group—are primary targets for modification to modulate the compound's reactivity.

The electronic nature of substituents on the aromatic rings plays a pivotal role in influencing the nucleophilicity and basicity of the nitrogen atoms and the stability of any intermediates formed during a reaction.

Electronic Effects: Introducing electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl (-R) groups, onto the N-phenyl rings increases the electron density on the nitrogen atoms. This enhancement of nucleophilicity can lead to an increased rate of reaction in processes where the imidazolidine (B613845) acts as a nucleophilic catalyst. Conversely, attaching electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, diminishes the nitrogen atoms' nucleophilicity, which generally results in slower reaction rates. The C2-aryl group's substituents also exert a significant electronic influence. The existing methoxy (B1213986) group on the 2-phenyl ring is an EDG, which can stabilize a positive charge developing at the C2 position, for instance, during the formation of an N-heterocyclic carbene (NHC) precursor or other reactive intermediates.

Steric Effects: The size of the substituents on the aryl rings can dramatically affect selectivity, particularly stereoselectivity. Large, bulky groups can obstruct certain reaction pathways, favoring others. This steric hindrance is a key tool in asymmetric catalysis, where it can create a chiral pocket around a reactive center, directing the approach of a substrate from a specific face and leading to the preferential formation of one enantiomer or diastereomer. For example, bulky groups at the ortho-positions of the N-phenyl rings can effectively shield the nitrogen atoms and influence the conformation of the entire molecule.

The interplay between these electronic and steric factors is often complex. A bulky electron-donating group might increase nucleophilicity but simultaneously decrease the reaction rate due to steric hindrance. Optimizing a catalyst often involves finding a delicate balance between these competing effects.

Table 7.1.1: Predicted Impact of Aromatic Substituents on Reaction Rates

Substituent Type on N-Phenyl Ring Predicted Effect on Nucleophilicity Predicted Effect on Reaction Rate
Electron-Donating (e.g., -OCH₃, -CH₃) Increase Increase
Electron-Withdrawing (e.g., -NO₂, -CF₃) Decrease Decrease

The position of a substituent on the aromatic rings—ortho, meta, or para—has a profound impact on its electronic and steric influence, and consequently on the catalytic performance of the imidazolidine derivative.

Para-Substitution: A substituent in the para position primarily exerts an electronic effect (either through resonance or induction) with minimal steric hindrance on the core ring. This makes para-substitution an ideal strategy for probing electronic effects on reactivity. For instance, comparing a series of para-substituted N-phenyl derivatives (e.g., p-NO₂, p-H, p-OCH₃) can provide a clear correlation between the substituent's Hammett parameter (a measure of its electronic effect) and the observed reaction rate or product selectivity.

Ortho-Substitution: Ortho-substituents have a much more pronounced steric effect due to their proximity to the imidazolidine ring. A bulky ortho-group on an N-phenyl ring can restrict the rotation of the phenyl group, locking the catalyst into a specific conformation. This conformational rigidity is often highly desirable in asymmetric catalysis as it can lead to significantly higher levels of stereocontrol. However, this steric bulk can also completely shut down reactivity if it blocks the active site. The electronic effects of ortho-substituents can be more complex to deconvolve from their steric influence.

Meta-Substitution: Substituents in the meta position exert their electronic influence primarily through the inductive effect, as resonance effects are not transmitted to the same degree as from the ortho and para positions. They generally have a moderate steric impact compared to ortho-substituents. Modifying the meta position is another way to fine-tune the electronic properties of the catalyst without introducing the significant steric hindrance associated with ortho-substitution.

Table 7.1.2: General Effects of Substituent Position on N-Phenyl Rings

Position Primary Influence Impact on Stereoselectivity Impact on Reactivity
Ortho Steric High Can be significantly reduced
Meta Inductive Electronic Moderate Moderate tuning

Influence of N-Substituent Variations on Imidazolidine Reactivity and Stereocontrol

Replacing the N-phenyl groups with other substituents, such as different aryl, alkyl, or benzyl groups, is a fundamental strategy for modifying the catalyst's properties.

The steric and electronic properties of the groups attached directly to the nitrogen atoms are critical determinants of the imidazolidine's performance.

Steric Bulk: Increasing the steric bulk of the N-substituents (e.g., replacing phenyl with a bulkier group like mesityl or tert-butyl) can enhance stereoselectivity. The larger groups create a more defined and constrained chiral environment, which can lead to higher enantiomeric or diastereomeric excesses in asymmetric reactions. However, as with ortho-substitution, excessive bulk can lead to a loss of catalytic activity.

Electronic Nature: The electronic properties of the N-substituents directly modulate the Lewis basicity of the nitrogen atoms. N-alkyl groups, for example, are more electron-donating than N-aryl groups, making the corresponding imidazolidine more basic and nucleophilic. This can be advantageous for reactions requiring a strong Lewis base. Conversely, N-aryl groups can delocalize the nitrogen lone pair, reducing basicity but potentially stabilizing certain transition states.

Impact of C2-Substituent Alterations on Ring Stability and Chemical Properties

The substituent at the C2 position, derived from an aldehyde, is crucial for the stability and electronic properties of the imidazolidine ring.

The 2-(4-methoxyphenyl) group in the parent compound is derived from p-anisaldehyde. Replacing this with moieties derived from other aldehydes allows for another dimension of structural tuning.

Ring Stability: The C2-substituent significantly influences the stability of the aminal functional group (the N-C-N linkage). Electron-withdrawing groups on the C2-aryl ring can destabilize the aminal by pulling electron density away from the C2 carbon, making it more susceptible to hydrolysis. The imidazolidine ring exists in equilibrium with the open-chain diamine and the corresponding aldehyde, and the position of this equilibrium is sensitive to the C2-substituent. A C2-aryl group with strong electron-donating groups will generally favor the closed, cyclic imidazolidine form.

Table 7.3.1: Predicted Effects of C2-Substituent on Imidazolidine Properties

C2-Substituent Type Predicted Effect on Ring Stability (vs. Hydrolysis) Predicted Effect on C2-H Acidity
Aryl with EDG (e.g., -OCH₃) Increased Decreased
Aryl with EWG (e.g., -NO₂) Decreased Increased

Design and Synthesis of Bridged or Fused Imidazolidine Analogues

The incorporation of bridged or fused ring systems into the imidazolidine scaffold represents a key strategy for modulating the molecule's three-dimensional structure, conformational flexibility, and, consequently, its reactivity and selectivity. By tethering different positions of the imidazolidine ring, chemists can lock the molecule into specific conformations, allowing for a more precise investigation of structure-activity relationships (SAR). This section explores the design principles and synthetic methodologies employed to create these structurally complex analogues.

The primary motivation for designing bridged or fused imidazolidine analogues is to introduce conformational rigidity. The parent 2,4,5-trisubstituted imidazolidine ring can exist in various conformations due to the flexibility of the five-membered ring and the rotation of the substituents. This flexibility can make it challenging to determine the bioactive conformation when interacting with a receptor or a chiral catalyst. By introducing a bridge or fusing a new ring, the number of accessible conformations is significantly reduced. This structural constraint can lead to enhanced selectivity in chemical transformations and more potent interactions in biological systems.

Design strategies often focus on connecting the nitrogen atoms (N1 and N3) or a nitrogen and a carbon atom of the imidazolidine core. The length and nature of the bridging unit are critical design elements that dictate the geometry and strain of the resulting polycyclic system.

Synthesis of Bridged Imidazolidine Analogues

The synthesis of bridged imidazolidines often involves the use of precursors that already contain a cyclic diamine moiety or the construction of the bridge after the formation of the imidazolidine ring. A notable approach involves the Mannich reaction, which can be used to construct complex bridged structures.

For example, a new imidazolidine-bridged bis(phenol) ligand, 1,4-bis(2-hydroxy-3,5-di-tert-butyl-benzyl)imidazolidine, was prepared in a relatively high yield through a Mannich reaction of 2,4-di-tert-butylphenol, formaldehyde (B43269), and ethylenediamine. acs.org While not a direct derivative of this compound, this methodology illustrates a powerful approach to creating N1,N3-bridged systems. The reaction of this ligand with metal precursors like NaH and YbCl₃ has been shown to produce well-defined bimetallic complexes, demonstrating the utility of these bridged ligands in coordination chemistry. acs.org

A generalized synthetic scheme for this approach is presented below:

PrecursorsReagentsProduct TypeReference
2,4-di-tert-butylphenol, ethylenediamineFormaldehydeN1,N4-bridged bis(phenol) imidazolidine acs.org
2-(arylimino)imidazolidinesAlkyl dihalidesImidazolidine with a side chain at the bridge nitrogen nih.gov

This table is interactive. Click on the headers to sort.

Synthesis of Fused Imidazolidine Analogues

Fused imidazolidine systems, where the imidazolidine ring shares one or more bonds with another ring, are commonly synthesized through cycloaddition and cyclocondensation reactions. These methods can provide high levels of stereocontrol, which is crucial for establishing structure-selectivity relationships.

Cycloaddition Reactions: The [3+2] cycloaddition reaction is a powerful tool for constructing the imidazolidine ring with concomitant fusion to another cyclic system. This can be achieved, for example, through the reaction of azomethine ylides with appropriate dipolarophiles. Lewis acid catalysis can promote the regioselective cleavage of an aziridine ring to form the azomethine ylide, which then undergoes a diastereoselective [3+2] cycloaddition with an imine to afford trans-2,5-disubstituted imidazolidines. nih.govrsc.org

Another strategy involves the rhodium-catalyzed intermolecular [3+2] cycloaddition of chiral vinyl aziridines and oxime ethers, which can deliver enantioenriched imidazolidines with high yields and excellent enantioselectivity through a chirality-transfer strategy. nih.govrsc.org

Cyclocondensation and Dieckmann Cyclization: One-pot cyclocondensation reactions offer an efficient route to fused systems. For instance, the reaction of heteroarylamines, benzaldehydes, and aqueous glyoxal can yield trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines, where the dihydroxy groups can serve as handles for further fusion. nih.govrsc.org

More complex fused systems, such as tetramate-fused imidazolidines, can be accessed through a Dieckmann cyclization strategy. rsc.org In this approach, a pre-formed imidazolidine is N-acylated with a malonyl derivative. Subsequent base-mediated intramolecular cyclization affords the fused bicyclic system. The stereochemical outcome of this cyclization is highly dependent on the substituents on the imidazolidine ring, with bulky groups influencing the chemoselectivity of the ring closure. rsc.org For example, the relative stereochemistry of the major diastereomer of a fused imidazolidine was confirmed to be 2,4-cis by single-crystal X-ray analysis and nOe studies. rsc.org

Reaction TypeKey Intermediates/CatalystsResulting Fused SystemStereochemical OutcomeReferences
[3+2] CycloadditionAzomethine ylides (from aziridines), AgOTf (Lewis acid)trans-2,5-disubstituted imidazolidinesHigh diastereoselectivity nih.govrsc.org
[3+2] CycloadditionChiral vinyl aziridines, Rhodium catalyst, AgSbF₆Enantioenriched imidazolidinesHigh enantioselectivity (up to 99% ee) nih.govrsc.org
Dieckmann CyclizationN-acylated imidazolidine (malonamide)Fused tetramate-imidazolidine2,4-cis relationship confirmed by X-ray crystallography rsc.org
Iron-catalyzed CycloadditionDiazo surrogates, hexahydro-1,3,5-triazinesSulfamidate fused imidazolidines- nih.govrsc.org

This table is interactive. Click on the headers to sort.

The design and synthesis of bridged and fused analogues of this compound remain a specialized area of research. The methodologies outlined here, developed for other imidazolidine systems, provide a robust foundation for the future construction of these conformationally constrained derivatives, enabling a deeper understanding of their structure-reactivity and structure-selectivity relationships.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenyl 1,3 Diphenylimidazolidine Research

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine and its derivatives can be significantly advanced through the adoption of flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher yields.

Flow chemistry, the practice of performing chemical reactions in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to cleaner reactions with fewer byproducts. Microreactors, with their high surface-area-to-volume ratios, facilitate rapid heat and mass transfer, further enhancing reaction efficiency and safety, particularly for highly exothermic or hazardous reactions. nih.govresearchgate.net The application of these technologies to the synthesis of heterocyclic compounds is a rapidly growing field. uc.pt

Future research in this area could focus on developing a continuous-flow synthesis of this compound. This would involve the optimization of reaction conditions within a microreactor setup, potentially leading to a more efficient and scalable synthetic route. The benefits of such an approach are summarized in the table below.

FeatureBatch SynthesisFlow Chemistry/Microreactors
Reaction Control LimitedPrecise control over temperature, pressure, and time
Safety Potential for thermal runaway in exothermic reactionsEnhanced safety due to small reaction volumes and efficient heat transfer
Scalability Often challengingMore straightforward scalability by running the system for longer
Yield and Purity Can be variableOften higher yields and purity due to better control
Reaction Time Can be lengthyTypically shorter reaction times

The development of a robust flow synthesis protocol for this compound would not only streamline its production but also open up possibilities for the rapid synthesis of a library of related derivatives for further investigation.

Exploration of Photochemical and Photo-driven Reactions Involving the Imidazolidine (B613845) Core

Photochemical methods offer a powerful and environmentally friendly approach to organic synthesis. The imidazolidine core, being a key structural feature of this compound, presents an intriguing target for photochemical and photo-driven reactions. While the parent imidazolidine is a saturated heterocycle, the introduction of photosensitive groups or the use of photocatalysts could enable a range of novel transformations.

Research in this area could explore the photo-oxidation or photoreduction of the imidazolidine ring, potentially leading to the formation of new heterocyclic systems. rsc.org The use of photoredox catalysis, a rapidly developing field in organic chemistry, could also be applied to functionalize the imidazolidine scaffold in ways that are not achievable through traditional thermal methods. researchgate.net For instance, the C-H bonds adjacent to the nitrogen atoms in the imidazolidine ring could be targets for functionalization through photo-induced radical reactions.

Potential photochemical reactions involving the this compound core could include:

Photo-induced ring-opening reactions: Leading to the formation of novel diamine derivatives.

Photo-catalyzed C-H functionalization: Allowing for the introduction of new substituents onto the imidazolidine ring.

Energy transfer reactions: Where the imidazolidine derivative acts as a photosensitizer or a quencher in photochemical processes.

The exploration of these photochemical avenues could lead to the discovery of new reactions and the synthesis of novel compounds with unique properties and applications.

Development of Advanced Computational Models for Predictive Design of Imidazolidine-Based Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. The development of advanced computational models for this compound and its derivatives could significantly accelerate the discovery of new reagents and catalysts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.govtandfonline.com Such studies can provide valuable insights into their mechanism of action in various chemical transformations. Molecular docking studies can be used to predict the binding interactions of imidazolidine derivatives with biological targets, which is particularly relevant for drug design and development. nih.govresearchgate.net

Future research in this area should focus on:

Developing accurate predictive models: For the catalytic activity of imidazolidine-based reagents in various organic reactions.

In silico screening: Of virtual libraries of this compound derivatives to identify promising candidates for specific applications.

Investigating reaction mechanisms: Using computational methods to gain a deeper understanding of the role of the imidazolidine scaffold in chemical transformations.

The integration of computational modeling with experimental work will be crucial for the rational design of new and improved imidazolidine-based reagents.

Applications in Materials Science Beyond Traditional Organic Synthesis (e.g., Polymerizable Monomers, Functional Dyes)

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science. By incorporating polymerizable functional groups or chromophores, this imidazolidine derivative could be used as a building block for the creation of novel polymers and functional dyes.

For instance, the introduction of a vinyl or acrylate group onto one of the phenyl rings could transform the molecule into a polymerizable monomer. google.commdpi.com The resulting polymers could exhibit interesting properties, such as high thermal stability or specific optical characteristics, depending on the nature of the substituents on the imidazolidine core.

Furthermore, the imidazolidine scaffold could be incorporated into the structure of functional dyes. nih.govnih.gov By attaching chromophoric and auxochromic groups, it may be possible to create dyes with tailored absorption and emission properties for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Potential ApplicationRequired Modification to this compound
Polymerizable Monomer Introduction of a polymerizable group (e.g., vinyl, acrylate)
Functional Dye Attachment of chromophoric and auxochromic groups
Conducting Polymer Incorporation into a conjugated polymer backbone
Chiral Stationary Phase Covalent attachment to a solid support for chromatography

The exploration of these materials science applications represents a significant opportunity to expand the utility of this compound beyond its traditional role in organic synthesis.

Investigation into Remote Control of Stereochemistry through Imidazolidine Scaffolds

The control of stereochemistry at remote positions within a molecule is a significant challenge in organic synthesis. The rigid and well-defined conformational nature of the imidazolidine ring in this compound makes it an excellent scaffold for investigating the remote control of stereochemistry.

By introducing a chiral center at one position of the molecule, it may be possible to influence the stereochemical outcome of a reaction occurring at a distant site. This "stereochemical relay" can be transmitted through the rigid imidazolidine backbone, allowing for the control of stereochemistry over several bonds. beilstein-institut.de

Future research in this area could involve:

Synthesis of chiral derivatives: Of this compound with well-defined stereochemistry.

Application in asymmetric synthesis: Using these chiral derivatives as catalysts or auxiliaries to control the stereochemistry of various organic reactions.

Mechanistic studies: To understand how stereochemical information is transmitted through the imidazolidine scaffold.

The development of imidazolidine-based systems for the remote control of stereochemistry would be a significant advancement in the field of asymmetric synthesis and would further highlight the versatility of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine, and how can reaction conditions be optimized?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions are widely used for introducing aromatic substituents. For example, PdCl₂(PPh₃)₂ with PCy₃ as a ligand in DMF, combined with 2 M K₂CO₃ as a base, has been effective for coupling methoxyphenyl boronic acids to heterocyclic cores . Optimization may involve adjusting catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature to improve yield. Pre-purification of intermediates (e.g., column chromatography) is critical to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Key for confirming substituent positions on the imidazolidine ring. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-O (1100–1250 cm⁻¹) bonds help verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or byproducts .

Q. How does the presence of the 4-methoxyphenyl group influence the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : The electron-donating methoxy group enhances aromatic ring stability but may increase susceptibility to oxidative degradation. Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) with HPLC monitoring can quantify degradation products. Comparative studies with non-methoxy analogs (e.g., diphenylimidazolidine) are recommended to isolate effects of the substituent .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed cross-coupling reactions in synthesizing methoxyphenyl-substituted imidazolidines?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The methoxy group directs coupling to the para position via resonance stabilization of the transition state. Computational methods (DFT calculations) can model charge distribution in the aryl boronic acid and imidazolidine precursor to predict coupling sites. Experimental validation through substituent scrambling (e.g., using ortho-/meta-methoxy analogs) is advised .

Q. How can contradictory NMR data for structurally similar imidazolidine derivatives be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects or dynamic processes (e.g., ring puckering). For example, DMSO-d₆ can induce shifts due to hydrogen bonding. Strategies include:

  • Variable-temperature NMR to detect conformational changes (e.g., coalescence of peaks at elevated temperatures).
  • Comparative analysis with X-ray crystallography to correlate solid-state and solution-phase structures .

Q. What strategies are effective for improving the catalytic efficiency of asymmetric synthesis routes to chiral imidazolidines?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity. Screening chiral ligands (e.g., Josiphos, Mandyphos) in model reactions and using kinetic resolution (e.g., HPLC with chiral columns) to quantify enantiomeric excess (ee) are critical steps. Recent work on selenazole derivatives highlights the role of steric hindrance in controlling ee .

Q. How do electronic modifications (e.g., fluorination vs. methoxylation) on the phenyl rings affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature decreases ring electron density, reducing electrophilic substitution rates. Methoxy groups increase electron density, enhancing reactivity. Competitive experiments under standardized conditions (e.g., nitration with HNO₃/H₂SO₄) can quantify relative reaction rates. Hammett σ constants provide a theoretical framework for predicting substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.